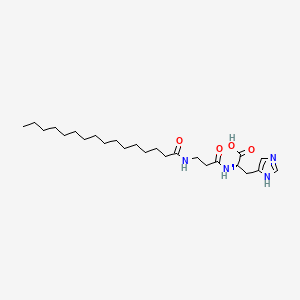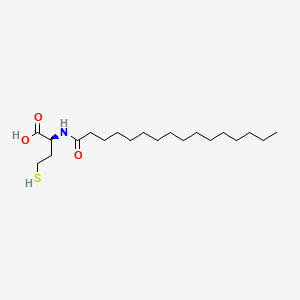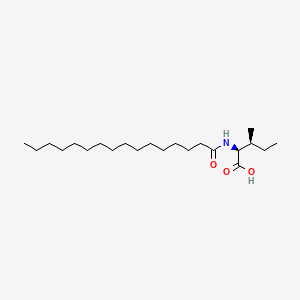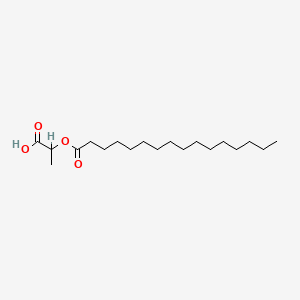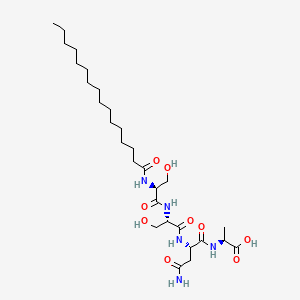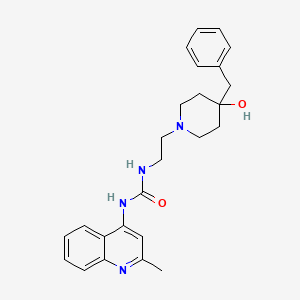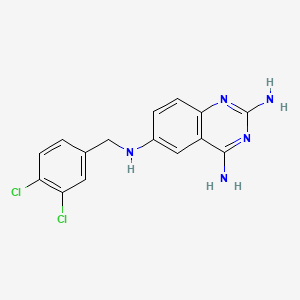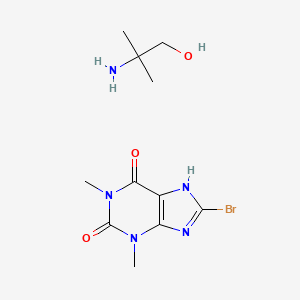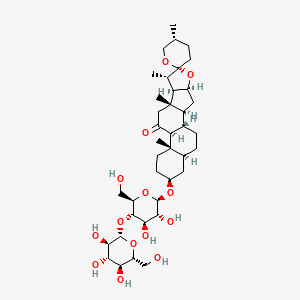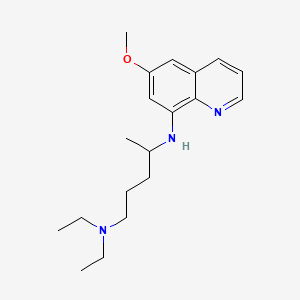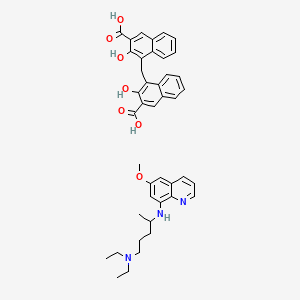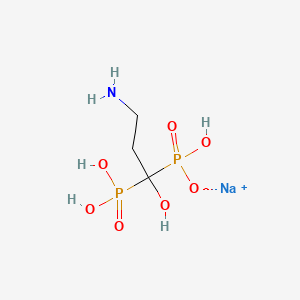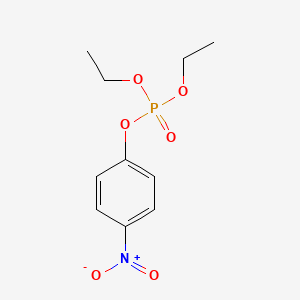
对氧磷
描述
Paraoxon is a parasympathomimetic which acts as a cholinesterase inhibitor . It is an organophosphate oxon, and the active metabolite of the insecticide parathion . It is also used as an ophthalmological drug against glaucoma . Paraoxon is one of the most potent acetylcholinesterase-inhibiting insecticides available, around 70% as potent as the nerve agent sarin .
Molecular Structure Analysis
Paraoxon has a molecular formula of C10H14NO6P . Its molecular weight is 275.19 g/mol . The IUPAC name for Paraoxon is diethyl (4-nitrophenyl) phosphate .
Chemical Reactions Analysis
Paraoxon has been found to induce dopamine release by a vesicular-, Ca ++ -, and depolarization-dependent mechanism, being independent of dopamine transporter . In addition, the paraoxon-induced dopamine release is mediated by glutamatergic and nitrergic neurotransmitter systems .
Physical And Chemical Properties Analysis
Paraoxon is a reddish-yellow oily liquid with a faint fruity odor . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a mouse metabolite . It is an aryl dialkyl phosphate and an organophosphate insecticide .
科学研究应用
Water Remediation
Paraoxon is an emerging organophosphate pollutant that is commonly used as a pesticide and a drug, hence increasing the risk of contamination of water supplies . Its intensive use for vector control has led to pollutions in soil and water . In a study, zero valent iron (Fe°/ZVI NPs) nanoparticles were synthesized and investigated for the degradation of Paraoxon, a chemical warfare agent and insecticide, in an aqueous solution . The degradation efficiency was strongly dependent on pH, increasing with a decrease in pH, with maximum removal at pH 4 .
Pesticide
Paraoxon is commonly used as a pesticide . Its intensive use for vector control has led to pollutions in soil and water . It is very toxic, with an LD 50 of 2 to 30 mg/kg in rats .
Drug
Paraoxon is also used as a drug . However, due to its toxicity, it poses a risk of contamination of water supplies .
Anticholinesterase
The anticholinesterase Paraoxon leads to over-excitatory activity through excess of acetylcholine and enhanced glutamate release in the synaptic cleft, which elicits a cholinergic crisis and excitotoxic damage .
Pre- and Post-treatment of Paraoxon Exposure
Experimental data indicate that superior therapeutic results can be obtained when reversible cholinesterase inhibitors are administered before Paraoxon exposure . Comparing the protective efficacy of five such cholinesterase inhibitors (physostigmine, pyridostigmine, ranitidine, tacrine, or K-27), best protection was observed for the experimental oxime K-27 .
Degradation of Paraoxon
In a study, zero valent iron (Fe°/ZVI NPs) nanoparticles were synthesized and investigated for the degradation of Paraoxon, a chemical warfare agent and insecticide, in an aqueous solution . The degradation dynamics were described by the first-order kinetic law as evidenced by rate constants independent of the initial Paraoxon concentration .
作用机制
Target of Action
Paraoxon primarily targets acetylcholinesterase , an enzyme crucial for nerve function . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system . Paraoxon’s inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, causing overstimulation of the nerves .
Mode of Action
Paraoxon acts as a potent inhibitor of acetylcholinesterase . By binding to this enzyme, Paraoxon prevents it from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the nerves . This overstimulation can cause a range of effects, from twitching and tremors to paralysis and respiratory failure .
Biochemical Pathways
Paraoxon’s action primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, Paraoxon disrupts the normal function of this pathway, leading to an overabundance of acetylcholine . This can result in a variety of downstream effects, including overstimulation of the central nervous, autonomic, and somatic motor nerves .
Pharmacokinetics
It is known that paraoxon is an active metabolite of the organophosphate pesticide parathion . It is also known that Paraoxon can be easily absorbed through the skin .
Result of Action
The molecular and cellular effects of Paraoxon’s action are primarily related to its inhibition of acetylcholinesterase . This can lead to a variety of effects, including DNA strand breaks in lymphocytes , caspase-3 activation, apoptosis, and reduced cell replication in differentiated PC12 cells . At the systemic level, this can result in symptoms of acute poisoning due to overstimulation of the nerves .
Action Environment
Various internal and external factors can influence the activity of Paraoxon . Internal factors include genetic variations and biochemical parameters related to the lipid profile . External factors can include diet, harmful habits, and exposure to pesticides . These factors can modulate the activity of Paraoxon, potentially influencing its efficacy and stability .
安全和危害
Paraoxon is very toxic to aquatic life and fatal if inhaled, in contact with skin, or if swallowed . It is recommended to wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection when handling Paraoxon . It is also advised to avoid release to the environment .
属性
IUPAC Name |
diethyl (4-nitrophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSBXTXOHUIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO6P | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024046 | |
| Record name | Paraoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992), Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO], Solid | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraoxon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
336 to 338 °F at 760 mmHg (NTP, 1992), 169-170 °C at 1.0 mm Hg | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble (NTP, 1992), Freely soluble in ether and other organic solvents, In water, 3,640 mg/l at 20 °C., 3.64 mg/mL at 20 °C | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2683 at 25 °C/4 °C | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C. | |
| Record name | Paraoxon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Direct inhibitors, such as paraoxon, are capable of reacting directly with the cholinesterase enzymes thereby inactivating them., Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation and subsequent blockage of nerve stimuli., The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/ | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Paraoxon | |
Color/Form |
OILY LIQUID, REDDISH-YELLOW OIL | |
CAS RN |
311-45-5 | |
| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraoxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paraoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paraoxon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PARAOXON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Paraoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-nitrophenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9CX8P80JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PARAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Paraoxon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of paraoxon and how does this interaction lead to toxicity?
A1: Paraoxon acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. [] This inhibition disrupts normal nerve impulse transmission, leading to a build-up of acetylcholine at nerve synapses. [] Excessive acetylcholine stimulation then triggers a cascade of effects, manifesting as various symptoms of organophosphate poisoning. [, ]
Q2: Are there age-related differences in the sensitivity to paraoxon's effects on the blood-brain barrier?
A2: Yes, research suggests that younger rats (25-30 days old) exhibit increased blood-brain barrier permeability following paraoxon exposure, while older rats (90 days old) do not show this effect. [] This highlights a potential age-dependent vulnerability to paraoxon-induced blood-brain barrier disruption. []
Q3: What is the molecular formula and weight of paraoxon?
A3: Paraoxon has the molecular formula C10H14NO6P and a molecular weight of 275.20 g/mol.
Q4: Can zero-valent iron nanoparticles be used to degrade paraoxon in water?
A4: Yes, studies demonstrate that zero-valent iron nanoparticles effectively degrade paraoxon in aqueous solutions. [] The degradation efficiency is influenced by factors like pH, initial paraoxon concentration, and nanoparticle dosage. []
Q5: What is the role of A-esterases in paraoxon detoxification?
A6: Unlike carboxylesterases, A-esterases detoxify paraoxon through a catalytic hydrolysis mechanism. [] This allows them to remain active even after repeated or prolonged paraoxon exposure, potentially playing a larger role in detoxification under those circumstances. []
Q6: How can molecular modeling techniques assist in the development of aptamers for paraoxon detection?
A7: Molecular modeling can guide the design of effective aptamers for paraoxon by optimizing the linker molecule used for immobilization on streptavidin-biotin complexes. [] This optimization ensures greater accessibility of paraoxon for aptamer binding, improving the sensitivity and specificity of detection methods. []
Q7: How does methylation of parathion and paraoxon affect their toxicity?
A8: Methylated derivatives of parathion and paraoxon (methyl-parathion and methyl-paraoxon) generally exhibit slightly lower toxicity compared to their non-methylated counterparts. [] This difference in toxicity highlights the impact of even minor structural modifications on the biological activity of these compounds. []
Q8: How does neonatal nicotine exposure influence the response to paraoxon in adult mice?
A9: Studies show that mice neonatally exposed to nicotine exhibit heightened sensitivity to paraoxon in adulthood, displaying more pronounced behavioral changes and impaired motor function. [] This suggests a long-term impact of early-life nicotine exposure on the cholinergic system's response to organophosphate challenge. []
Q9: Does the paraoxonase (PON1) genotype influence the risk of myocardial infarction associated with low HDL cholesterol levels?
A10: Research indicates that individuals with the PON1 QQ genotype, associated with low paraoxonase activity, face a significantly increased risk of myocardial infarction when HDL cholesterol levels are low. [] This highlights a potential interaction between genetic predisposition, HDL status, and susceptibility to cardiovascular events. []
Q10: Can paraoxon directly damage vascular endothelial cells?
A11: In vitro studies confirm that paraoxon can directly injure vascular endothelial cells, leading to impaired endothelium-dependent relaxation. [] This suggests a potential role of direct vascular toxicity in paraoxon-induced pathology. []
Q11: What are the primary acute toxic effects of paraoxon in rats?
A12: In rats, acute paraoxon poisoning manifests as a range of dose-dependent clinical signs, including piloerection, fasciculations, tremors, seizures, and ataxia. [] The severity and onset of these symptoms correlate with the paraoxon dose, with seizures and fasciculations being strong predictors of potential lethality. []
Q12: Can paraoxonase activity serve as a potential biomarker in patients with chronic kidney disease?
A13: Research suggests that paraoxonase activity is significantly reduced in patients undergoing long-term hemodialysis compared to healthy controls. [] This reduction in paraoxonase activity may be linked to decreased HDL cholesterol and elevated urea and creatinine levels, making it a potential biomarker for assessing cardiovascular risk in this patient population. []
Q13: What methods are commonly employed to measure paraoxonase activity?
A14: Paraoxonase activity is typically measured using spectrophotometric assays, employing substrates like paraoxon and phenyl acetate. [] These assays measure the rate of substrate hydrolysis, providing insights into enzyme activity levels and variations between individuals. [, ]
Q14: Does subchronic exposure to paraoxon affect the murine immune system?
A15: Studies indicate that subchronic exposure to paraoxon, while transiently inhibiting AChE activity, does not appear to have a significant impact on the murine immune system. [] This suggests that paraoxon's primary toxicity, at least in this exposure scenario, is not mediated through direct immune suppression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




